2-Methoxynicotinic acid

概要

説明

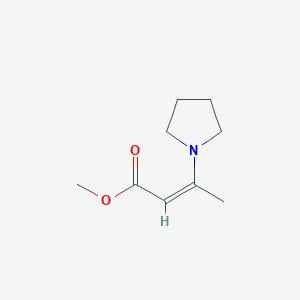

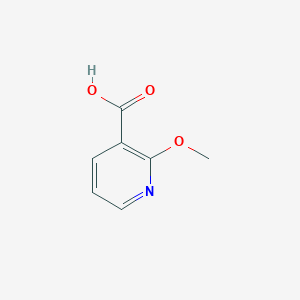

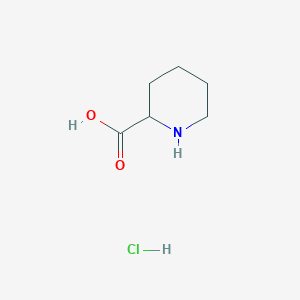

2-Methoxynicotinic Acid is a solid compound with the molecular formula C7H7NO3 . It is also known as 2-Methoxy-3-pyridinecarboxylic Acid . It is used in research and has potential antifungal properties .

Synthesis Analysis

2-Methoxynicotinic acid can be synthesized from 2-Chloronicotinic acid . The process involves a reaction with sodium methoxide in methanol, followed by heating at 110°C for 48 hours . The reaction mixture is then cooled and the solids are recovered by filtration .Molecular Structure Analysis

The molecular structure of 2-Methoxynicotinic acid is represented by the formula C7H7NO3 . This indicates that it contains seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and three oxygen atoms .Physical And Chemical Properties Analysis

2-Methoxynicotinic acid is a solid at 20°C . It has a melting point of 148.0 to 152.0°C . Its density is predicted to be 1.284±0.06 g/cm3 .科学的研究の応用

Organic Synthesis

2-Methoxynicotinic acid is a valuable building block in organic synthesis. It serves as a precursor for various heterocyclic compounds, which are crucial in the development of new pharmaceuticals. Its methoxy group can act as a directing group in catalytic reactions, facilitating the introduction of additional functional groups at specific positions on the aromatic ring .

Pharmacology

In pharmacology, 2-Methoxynicotinic acid derivatives have shown promise in treating a range of diseases. They are used to synthesize compounds with anti-inflammatory and analgesic properties. Some derivatives have been effective against Alzheimer’s disease, highlighting the compound’s potential in neuropharmacology .

Material Science

The compound’s utility in material science stems from its role as a chemical intermediate. It can be used to modify the surface properties of materials, thereby enhancing their performance in various applications. For instance, it can be involved in the synthesis of compounds that improve the durability or conductivity of materials .

Analytical Chemistry

2-Methoxynicotinic acid is used in analytical chemistry as a standard or reagent. Its well-defined properties, such as melting point and purity, make it suitable for use in calibrating instruments and validating analytical methods. It ensures accuracy and consistency in chemical analysis .

Biochemistry

In biochemistry, 2-Methoxynicotinic acid plays a role in enzyme inhibition studies. It can be used to investigate the biochemical pathways involving nicotinic acid and its derivatives. This research can lead to the development of new biochemical assays and diagnostic tools .

Industrial Applications

Industrially, 2-Methoxynicotinic acid is used as an intermediate in the synthesis of more complex compounds. It has applications in the production of antifungal agents and can be involved in the manufacturing processes of various agrochemicals and pharmaceuticals .

Safety and Hazards

2-Methoxynicotinic acid can cause skin irritation and serious eye irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound . It should be used only in well-ventilated areas and contact with skin or eyes should be avoided .

作用機序

Target of Action

2-Methoxynicotinic acid is a derivative of niacin, also known as vitamin B3 . It can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Mode of Action

Niacin and its derivatives are known to interact with their targets, primarily enzymes involved in lipid metabolism, to bring about changes in the body . For example, niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin and its derivatives, including 2-Methoxynicotinic acid, play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin .

Pharmacokinetics

It has been suggested that 2-methoxynicotinic acid has predictive modeling properties for pharmacokinetics and molecular modeling . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability could be predicted using computational models.

Result of Action

Given its similarity to niacin, it is likely that 2-methoxynicotinic acid would have similar effects, such as modulating lipid metabolism and contributing to redox reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxynicotinic acid. For instance, the presence of redox cofactor precursors in the environment may affect the redox metabolism of cells, influencing the efficiency of 2-Methoxynicotinic acid’s action .

特性

IUPAC Name |

2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEZJSXSARPZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351727 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxynicotinic acid | |

CAS RN |

16498-81-0 | |

| Record name | 2-Methoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16498-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

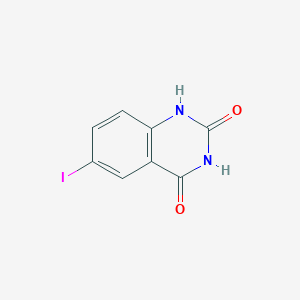

Q1: How does the incorporation of 2-methoxynicotinic acid into larger molecules influence their interaction with the mineralocorticoid receptor (MR)?

A1: While the provided research articles [, ] don't directly investigate the binding mode of 2-methoxynicotinic acid itself to the MR, they highlight its presence within larger molecules that act as MR antagonists. These antagonists, specifically (R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid, demonstrate high potency and selectivity for MR over other nuclear hormone receptors like the progesterone receptor (PR) []. This suggests that the 2-methoxynicotinic acid moiety likely contributes to the overall shape, electrostatic interactions, and potential hydrogen bonding capabilities of the antagonist, facilitating its binding to the MR and subsequent downstream effects like modulation of gene expression related to electrolyte balance.

Q2: Can you elaborate on the structural characterization of complexes incorporating 2-methoxynicotinic acid and their magnetic properties?

A2: Research demonstrates the successful synthesis and structural characterization of a copper complex incorporating 2-methoxynicotinic acid: [Cu2(2-methoxynicotinic acid)4(H2O)2] []. Single-crystal diffraction analysis revealed a dimeric structure with a paddle-wheel arrangement, where two copper ions are bridged by four 2-methoxynicotinic acid ligands and coordinated by water molecules in the axial positions []. This complex further assembles into a 2D supramolecular architecture via hydrogen bond interactions []. Interestingly, magnetic studies revealed overall antiferromagnetic interactions between the neighboring Cu(II) ions within this structure [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)

![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)

![Benzoic acid, 2-[[[(2-hydroxy-5-sulfophenyl)azo]phenylmethylene]hydrazino]-](/img/structure/B94326.png)

![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)

![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)